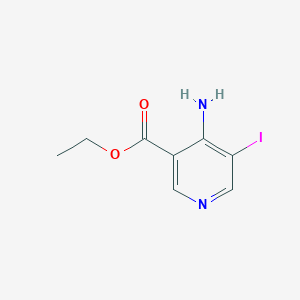

Ethyl 4-amino-5-iodonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-amino-5-iodonicotinate is an organic compound with the molecular formula C8H8IN2O2 It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 4-position, and an iodine atom at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-iodonicotinate typically involves the iodination of ethyl 4-amino-nicotinate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:

Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).

Iodination: Adding potassium iodide (KI) to the diazonium salt solution.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sandmeyer reactions with optimized conditions for higher yields and purity. The process may include:

Continuous flow reactors: To maintain consistent reaction conditions and improve safety.

Purification steps: Such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-iodonicotinate can undergo various chemical reactions, including:

Substitution reactions: The iodine atom can be replaced by other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

Condensation reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Suzuki-Miyaura coupling: Uses palladium catalysts and boronic acids under mild conditions.

Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution products: Such as biaryl compounds from Suzuki-Miyaura coupling.

Oxidation products: Such as nitro derivatives.

Reduction products: Such as primary amines.

Scientific Research Applications

Ethyl 4-amino-5-iodonicotinate has several applications in scientific research:

Medicinal chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.

Organic synthesis: Serves as an intermediate in the preparation of more complex molecules.

Biological studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-iodonicotinate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-amino-6-chloro-5-iodonicotinate: Similar structure but with a chlorine atom at the 6-position.

Ethyl 4-amino-3-iodonicotinate: Similar structure but with the iodine atom at the 3-position.

Ethyl 4-amino-5-bromonicotinate: Similar structure but with a bromine atom instead of iodine.

Uniqueness

Ethyl 4-amino-5-iodonicotinate is unique due to the presence of the iodine atom at the 5-position, which can influence its reactivity and biological activity. The iodine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its analogs with different halogens or substitution patterns.

Biological Activity

Ethyl 4-amino-5-iodonicotinate (EAI) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of EAI, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

EAI is characterized by its structural formula, which includes an ethyl group, an amino group, and an iodonicotinate moiety. The presence of iodine in the structure may enhance its biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.

1. Antioxidant Activity

Research has indicated that EAI exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. In vitro studies have demonstrated that EAI can scavenge free radicals effectively, contributing to its protective effects against oxidative damage .

2. Cytotoxic Effects

EAI has been evaluated for its cytotoxicity against various cancer cell lines. Studies employing MTT assays have shown that EAI can inhibit the proliferation of certain cancer cells, suggesting its potential as an anticancer agent. The IC50 values observed in these studies indicate that EAI's cytotoxic effects may vary depending on the specific cell line tested .

3. Gastroprotective Effects

One notable study explored the gastroprotective effects of EAI in animal models. The compound was shown to significantly reduce gastric lesions induced by ethanol administration. Mechanistically, EAI appears to enhance mucus secretion and increase the levels of superoxide dismutase (SOD), which are critical for maintaining gastric mucosal integrity . Histological examinations revealed reduced inflammation and edema in gastric tissues treated with EAI compared to control groups.

The biological activities of EAI can be attributed to several mechanisms:

- Antioxidant Mechanism : EAI's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells via mitochondrial pathways, as indicated by changes in Bax and Hsp70 protein expressions .

- Gastroprotective Mechanism : By enhancing mucus production and modulating inflammatory responses, EAI protects against gastric mucosal injury .

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that EAI exhibited selective cytotoxicity towards breast and colon cancer cells. The study reported IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic window for further exploration in preclinical models .

Case Study 2: Gastroprotective Effects

In an experimental model using rats subjected to ethanol-induced gastric ulcers, EAI demonstrated significant gastroprotective effects. The treatment group showed a marked decrease in ulcer area and improved histopathological scores compared to untreated controls. These findings suggest that EAI could be a candidate for developing new gastroprotective agents .

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

ethyl 4-amino-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H9IN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

ORZXAGUKVPSLQG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.